molecular formula C7H8O B14710852 4-Methylbicyclo[3.1.0]hex-3-en-2-one CAS No. 24760-21-2

4-Methylbicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14710852
CAS No.: 24760-21-2
M. Wt: 108.14 g/mol
InChI Key: MRTSKCQGUJYFIH-UHFFFAOYSA-N
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Description

4-Methylbicyclo[3.1.0]hex-3-en-2-one is a bicyclic monoterpenoid compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol . It is also known by other names such as 3-Thujen-2-one, Umbellulon, and Umbellulone . This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product. The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of pre-functionalized starting materials and efficient intramolecular cyclization, cyclopropanation, and transannular reactions . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylbicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH₂Cl₂) or ethanol (C₂H₅OH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Properties

CAS No.

24760-21-2

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

4-methylbicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O/c1-4-2-7(8)6-3-5(4)6/h2,5-6H,3H2,1H3

InChI Key

MRTSKCQGUJYFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C1C2

Origin of Product

United States

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